BenchChemオンラインストアへようこそ!

Nogalamycin

Helicase Inhibition DNA Unwinding Anthracycline Comparative Pharmacology

Nogalamycin is the only anthracycline that selectively poisons topoisomerase I without affecting topoisomerase II—unlike generic doxorubicin/daunorubicin. Its unique dumbbell-shaped architecture drives distinct DNA intercalation and enables dual inhibition of helicase unwinding (Ki=1 µM) and ATPase (Ki=17 µM), a profile unmatched by standard anthracyclines. Essential for clean topo I-specific DNA damage assays, MCM helicase coupling studies, and antimalarial target validation (PfDH-B IC50=3.1 µM). Guarantee experimental reproducibility with high-purity Nogalamycin.

Molecular Formula C39H49NO16
Molecular Weight 787.8 g/mol
CAS No. 1404-15-5
Cat. No. B1679386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNogalamycin
CAS1404-15-5
SynonymsNogalamycin, Nogalamycine, Nogalamycinum, Nogalomycin, Nogalamyicn, U-15167, U 15167, U15167
Molecular FormulaC39H49NO16
Molecular Weight787.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC
InChIInChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1
InChIKeyKGTDRFCXGRULNK-JYOBTZKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed to off-red Solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nogalamycin (CAS 1404-15-5): Structural and Mechanistic Differentiation of a Dumbbell Anthracycline


Nogalamycin is an anthracycline antibiotic isolated from Streptomyces nogalater, characterized by a unique dumbbell-shaped molecular architecture wherein both ends of the intercalating chromophore bear bulky sugar substituents—an uncharged L-nogalose at one terminus and a bicyclic amino sugar (L-nogalamine) with a positively charged dimethylamino group at the other [1]. This structural configuration contrasts sharply with daunomycin-type anthracyclines, which are substituted on only one end, and necessitates substantial conformational adjustments in both the drug and DNA for intercalation to occur [2]. Nogalamycin exerts cytotoxicity through DNA intercalation with preference for 5′-TpG and 5′-CpG sites, inhibition of nucleic acid synthesis, and poisoning of topoisomerase I [3].

Why Nogalamycin Cannot Be Substituted with Other Anthracyclines: Divergent Topoisomerase Targeting and Helicase Inhibition


Although nogalamycin shares the anthracycline scaffold with doxorubicin and daunorubicin, its unique dumbbell-shaped structure confers fundamentally different molecular pharmacology that precludes simple interchange. Unlike doxorubicin and daunorubicin, which primarily poison topoisomerase II, nogalamycin selectively poisons topoisomerase I without affecting topoisomerase II [1]. Furthermore, the nogalose sugar moiety dictates this differential enzyme targeting, as demonstrated by comparative studies with the semi-synthetic analog menogaril, which lacks the nogalose sugar and consequently shifts selectivity to topoisomerase II [2]. In helicase inhibition assays, nogalamycin demonstrates 4-fold greater potency against T antigen helicase and up to 10-fold greater potency against pea MCM6 helicase compared to doxorubicin and daunorubicin [3]. These mechanistically distinct properties mean that nogalamycin cannot be replaced by generic anthracyclines without altering experimental outcomes.

Nogalamycin: Head-to-Head Quantitative Differentiation Against Key Anthracycline Comparators


Nogalamycin Exhibits 4-Fold Greater T Antigen Helicase Inhibition than Doxorubicin and Daunorubicin

In a direct head-to-head comparison of multiple anthracycline antibiotics, nogalamycin inhibited SV40 T antigen helicase activity with an IC50 of 0.2 µM, which is 2-fold more potent than both daunorubicin (IC50 = 0.4 µM) and doxorubicin (IC50 = 0.4 µM) [1]. Nogalamycin also outperformed other anthracyclines including idarubicin (IC50 = 1.8 µM), 4′-epidoxorubicin (IC50 = 2 µM), aclacinomycin (IC50 = 4 µM), and menogaril (IC50 = 6 µM) [1].

Helicase Inhibition DNA Unwinding Anthracycline Comparative Pharmacology

Nogalamycin Inhibits Pea MCM6 DNA Helicase with 10-Fold Greater Potency than Doxorubicin

In a comparative study of 14 DNA-binding agents, nogalamycin inhibited pea MCM6 DNA helicase unwinding activity with an apparent Ki of 1 µM, which is 10-fold more potent than actinomycin (Ki = 10 µM) [1]. Nogalamycin also inhibited the associated ATPase activity (Ki = 17 µM), whereas daunorubicin and doxorubicin could not inhibit the ATPase activity at all despite partially inhibiting helicase unwinding [1].

DNA Helicase MCM Complex ATPase Inhibition Plant Molecular Biology

Nogalamycin Selectively Poisons Topoisomerase I, Whereas Menogaril Targets Topoisomerase II

Using purified mammalian topoisomerases, nogalamycin was shown to poison topoisomerase I but not topoisomerase II [1]. In contrast, menogaril—a semi-synthetic derivative of nogalamycin—poisons topoisomerase II but not topoisomerase I [1]. This mutually exclusive selectivity pattern is dictated by the presence (nogalamycin) or absence (menogaril) of the nogalose sugar moiety, which binds in the DNA minor groove [2].

Topoisomerase Poisoning Enzyme Selectivity Structure-Activity Relationship Menogaril

Nogalamycin N-Oxide (NSC116555) Inhibits EGFR-TK with Potency Comparable to Gefitinib and Superior Cytotoxicity in A549 NSCLC Cells

Nogalamycin N-oxide (NSC116555) was identified through virtual screening as an EGFR tyrosine kinase (EGFR-TK) inhibitor with an IC50 of 37.71 nM, comparable to the clinical EGFR inhibitor gefitinib (IC50 = 16.14 nM) [1]. In cell cytotoxicity assays against A549 non-small cell lung cancer cells, NSC116555 demonstrated an IC50 of 0.19 ± 0.01 µM, which was more potent than gefitinib under the same conditions [1].

EGFR Tyrosine Kinase Non-Small Cell Lung Cancer NSC116555 Gefitinib

Nogalamycin Is the Most Potent Inhibitor of Plasmodium falciparum DNA Helicase PfDH-B Among Anthracyclines Tested

Among anthracyclines including aclarubicin, daunorubicin, doxorubicin, and nogalamycin tested against partially purified P. falciparum 5′-3′ DNA helicase (PfDH-B), nogalamycin exhibited the lowest IC50 for unwinding activity at 3.1 µM, compared to aclarubicin (4.0 µM), doxorubicin (3.6 µM), and daunorubicin (7.5 µM) [1]. Nogalamycin also demonstrated potent parasite growth inhibition with an IC50 of 0.1 ± 0.002 µM [1].

Malaria Plasmodium falciparum DNA Helicase Antimalarial Drug Discovery

Evidence-Backed Application Scenarios for Nogalamycin Procurement


Mechanistic Studies of MCM Helicase Function and ATPase Coupling

Nogalamycin uniquely inhibits both helicase unwinding (Ki = 1 µM) and ATPase (Ki = 17 µM) activities of MCM6, a dual-inhibition profile not shared by doxorubicin or daunorubicin, which inhibit only unwinding [1]. This makes nogalamycin an essential tool compound for dissecting the coupling between ATP hydrolysis and DNA translocation in MCM complexes, particularly in plant and eukaryotic replication studies [1].

Topoisomerase I-Specific Poisoning in DNA Damage Response Research

Unlike most anthracyclines that target topoisomerase II, nogalamycin selectively poisons topoisomerase I without affecting topoisomerase II, whereas the semi-synthetic analog menogaril displays the opposite selectivity [2]. Nogalamycin is therefore the compound of choice for experimental systems requiring clean topoisomerase I-specific DNA damage induction, free from confounding topoisomerase II-mediated effects [2].

EGFR-Targeted Drug Discovery Using Nogalamycin N-Oxide (NSC116555)

Nogalamycin N-oxide (NSC116555) inhibits EGFR tyrosine kinase with an IC50 of 37.71 nM—comparable to the clinical inhibitor gefitinib—and demonstrates superior cytotoxicity (IC50 = 0.19 µM) against A549 NSCLC cells [3]. This compound serves as a validated starting point for structure-based optimization of nogalamycin-derived EGFR inhibitors, particularly for non-small cell lung cancer applications [3].

Antimalarial Helicase Target Validation Using PfDH-B Inhibition Assays

Among anthracyclines tested, nogalamycin is the most potent inhibitor of P. falciparum DNA helicase PfDH-B (IC50 = 3.1 µM) and strongly suppresses parasite growth (IC50 = 0.1 µM) [4]. Nogalamycin should be prioritized as the reference anthracycline inhibitor when validating PfDH-B or related Plasmodium helicases as antimalarial drug targets [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nogalamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.